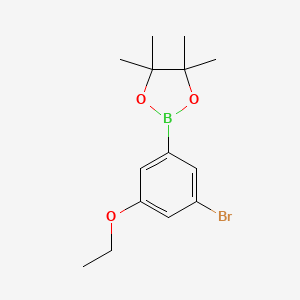

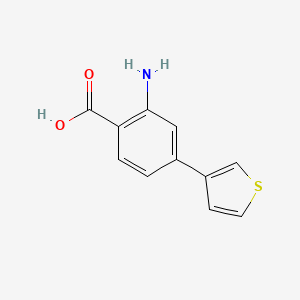

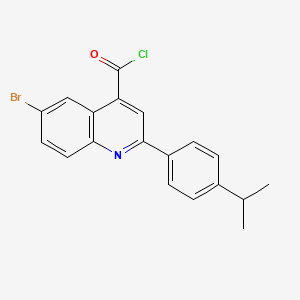

![molecular formula C13H17N3O4 B1372458 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid CAS No. 264623-57-6](/img/structure/B1372458.png)

6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid

説明

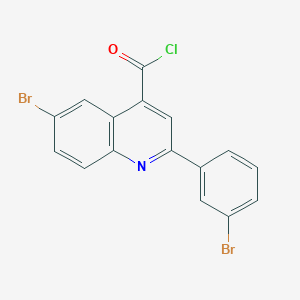

The compound “6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid” has a CAS Number of 264623-57-6 and a molecular weight of 279.3 . It is a solid substance .

Synthesis Analysis

I found a related synthesis process for a similar compound, where N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3-b]pyridine-6-carboxylates . These were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Their subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm afforded tert-butyl 4,5,6,7-tetrahydropyrazolo [4,3-b]pyridine-6-carboxylates .Molecular Structure Analysis

The IUPAC name of the compound is 6-(tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid . The InChI code is 1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18) .Physical And Chemical Properties Analysis

The compound is a solid . The storage temperature is recommended to be at refrigerator conditions . The shipping temperature is at room temperature .科学的研究の応用

Synthesis and Chemical Reactivity

The compound 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid has been utilized in various chemical syntheses and reactions. For instance:

Heterocyclic Ketones in Pfitzinger Reaction : This compound is involved in the synthesis of quinoline-4-carboxylic acids fused with heterocycles through the Pfitzinger reaction. The acids react with diazomethane and amines, leading to methyl esters and amides, respectively. The tert-butoxycarbonyl fragment is easily lost in these reactions, forming secondary amine dihydrochlorides (Moskalenko, Boeva, & Boev, 2011).

Synthesis of Substituted Pyrazinecarboxamides : The compound aids in the synthesis of amides from substituted pyrazine-2-carboxylic acids, showing significant anti-mycobacterial and antifungal activities. It also plays a role in inhibiting photosynthesis in certain compounds (Doležal et al., 2006).

Formation of Heterotricyclic Systems : In the creation of new dipyridopyrazines, this compound serves as a starting point for the synthesis of derivatives with tricyclic structures, leading to substituted amides and amidines (Savelli & Boido, 1992).

Microwave-Assisted Preparation of Dihydropyrazolo Pyrazine Derivatives : The tert-butoxycarbonyl amides derived from this compound are key in cyclization reactions under microwave irradiation, demonstrating the versatility of tert-butoxycarbonyl as a convertible isocyanide (Nikulnikov et al., 2009).

Synthesis of Benzopyrano Derivatives : This compound is used in the synthesis of new N-(tert-butoxycarbonyl)-3-amino-2H-1-benzopyran-2-one derivatives, leading to the formation of benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives (Bonsignore & Loy, 1998).

Involvement in Reactivity Studies of Pyrazolo Derivatives : It has been used to synthesize derivatives of pyrazolo[5,1-c][1,2,4]triazines, contributing to the understanding of the reactivity of these compounds (Mironovich & Shcherbinin, 2014).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been used as rigid linkers in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

In the context of protacs, the compound could potentially interact with its targets by forming a ternary complex with the target protein and an e3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

In the context of protacs, the degradation of target proteins can affect various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The compound’s molecular weight (26728) and its physicochemical properties suggest that it may have good bioavailability .

Result of Action

In the context of protacs, the degradation of target proteins can lead to the modulation of cellular processes and pathways .

特性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-7-9-8(14-4-5-15-9)6-10(16)11(17)18/h4-5,10H,6-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXAAVSIXNGDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=NC=CN=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676673 | |

| Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

264623-57-6 | |

| Record name | 6-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。